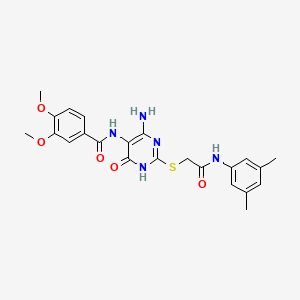

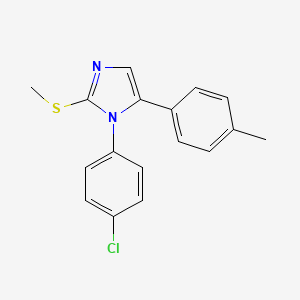

![molecular formula C6H11ClN2O B2875417 (1R,5r)-1-amino-3-azabicyclo[3.1.1]heptan-2-one hydrochloride CAS No. 2193051-79-3](/img/structure/B2875417.png)

(1R,5r)-1-amino-3-azabicyclo[3.1.1]heptan-2-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1R,5r)-1-amino-3-azabicyclo[3.1.1]heptan-2-one hydrochloride, also known as cocaine hydrochloride, is a highly addictive stimulant drug that is derived from the leaves of the coca plant. It is a Schedule II drug in the United States, which means that it has a high potential for abuse and addiction but is also recognized for its medical uses. In

Aplicaciones Científicas De Investigación

Synthesis of Enantiopure Compounds : An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid, a cyclic proline analogue, is achieved through stereoselective synthesis (Tararov et al., 2002).

Potential in Cancer Therapy : Novel 1-(4-aminophenyl)-3-azabicyclo compounds, which include variations of the subject compound, have been synthesized and tested for their ability to inhibit human placental aromatase, an enzyme involved in estrogen production. These compounds show potential as drugs for endocrine therapy of hormone-dependent tumors (Staněk et al., 1991).

Intermediate in Nucleoside Analogues Synthesis : The compound is used as a versatile intermediate in synthesizing various nucleoside analogues, which are significant in medicinal chemistry (Dominguez & Cullis, 1999).

Development of Enantiocomplementary Lactamases : The compound, as part of Vince lactam derivatives, is utilized in identifying enzymes with hydrolytic activity, which are of interest for synthesizing enantiopure carbocyclic nucleoside analogues (Assaf et al., 2014).

Pharmacological Studies : It serves as a basis for synthesizing epibatidine analogues, which are studied for their binding affinities and antinociceptive properties, particularly in relation to nicotinic acetylcholine receptors (Carroll et al., 2001).

Synthesis of Chiral Bicyclic Azetidine Derivatives : The compound aids in creating derivatives that are structurally determined through X-ray crystallography, highlighting its role in structural chemistry (Barrett et al., 2002).

Synthesis of Bicyclic Amino Acid Derivatives : It is employed in the Aza-Diels-Alder reactions to create derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates, demonstrating its utility in asymmetric synthesis (Waldmann & Braun, 1991).

Propiedades

IUPAC Name |

1-amino-3-azabicyclo[3.1.1]heptan-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O.ClH/c7-6-1-4(2-6)3-8-5(6)9;/h4H,1-3,7H2,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJSPRXWMCLVQMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(C(=O)NC2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-(2-fluorophenyl)piperazine](/img/structure/B2875339.png)

![N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2875340.png)

![2-[Methyl(quinazolin-4-yl)amino]acetic acid](/img/structure/B2875341.png)

![(E)-2-(2-styryl-1H-benzo[d]imidazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2875343.png)

![4-[(4-(4-Piperidyl)piperidyl)sulfonyl]morpholine](/img/structure/B2875347.png)

![methyl 6-acetyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2875349.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2875352.png)

![3-Pyridin-2-ylmethyl-3H-benzo[d][1,2,3]triazin-4-one](/img/structure/B2875353.png)